2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The tert-butoxycarbonyl group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Scientific Research Applications
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Organic Synthesis
- Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
- Tert-butanesulfinamide is used in the synthesis of α-tertiary amino esters through cobalt-catalysed asymmetric aza-Barbier reaction .
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Nanotechnology
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Polymers
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Pharmaceuticals
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Medical Field
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Chemical Reactions
Safety And Hazards
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis is a promising area of research. The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a potential future direction .
properties
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNPAQSTAAGPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724484 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260644-27-6 |
Source
|
Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 6-fluoro-3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260644-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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